molecular formula C8H5F4NO3 B3041668 5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 334929-98-5

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B3041668
CAS No.: 334929-98-5
M. Wt: 239.12 g/mol
InChI Key: LFIRBTKVPRXFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5F4NO3. It is a fluorinated nitrobenzene derivative, characterized by the presence of both fluorine and nitro functional groups.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and a subject of interest in various research fields .

Properties

IUPAC Name

4-fluoro-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIRBTKVPRXFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 3.14 g of 4-fluoro-2-nitrophenol, 13 g of cesium carbonate and 20 mL of anhydrous dimethylformamide was heated at 100° C. for 4 hours. After this period, 6.65 g of 2,2,2-trifluoroethyl p-toluenesulphonate was added and the mixture was stirred at the same temperature for 40 hours. Afterwards, the solvent was removed under reduced pressure at 35° C. and 50 mL of water was added to the residue. The mixture was acidified with 37% hydrochloric acid and extracted with 3×40 mL of ethyl acetate. The organic layer was washed with 20 mL of brine, dried over sodium sulphate and evaporated to dryness in vacuo. The residue was purified by flash chromatography (petroleum ether:ethyl acetate 100:7) to afford 1.53 g (32%) of Compound 5A as an oil.
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.